N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide
Description
Properties
CAS No. |
102552-61-4 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-4-21(5-2)19(23)15-22(18-14-10-9-11-16(18)3)20(24)17-12-7-6-8-13-17/h6-14H,4-5,15H2,1-3H3 |
InChI Key |
IYIGGPHOIJSAEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide generally involves the formation of an amide bond between an appropriately substituted amine and an acid derivative, often an acid chloride or anhydride. The key intermediate is typically a substituted amino acid or amino ketone derivative, which undergoes amidation with benzoyl or substituted benzoyl chlorides.
Preparation Methods
Starting Materials and Key Intermediates
- 2-(Diethylamino)-2-oxoethylamine derivatives : These provide the diethylamino and keto functionalities.
- 2-Methylphenylamine (o-toluidine) : Provides the aromatic amine moiety.
- Benzoyl chloride or substituted benzoyl chlorides : Act as acylating agents to form the benzamide linkage.
Stepwise Synthetic Route
The preparation involves the following main steps:
Formation of Schiff Base Intermediate
A benzaldehyde derivative (e.g., 2-methylbenzaldehyde) is reacted with an amine such as 2-(diethylamino)ethylamine to form a Schiff base (imine). This reaction is typically conducted in an organic solvent like ethanol or toluene at room temperature without heating, often under inert atmosphere to avoid oxidation.
Reduction of Schiff Base
The Schiff base is then reduced to the corresponding amine using chemical reducing agents such as sodium borohydride or catalytic hydrogenation with palladium or Raney nickel catalysts. Sodium borohydride reduction is preferred for mild and selective reduction, carried out at temperatures below 30°C to prevent side reactions.
Amidation Reaction
The resulting amine intermediate is reacted with benzoyl chloride or substituted benzoyl chlorides under controlled temperature conditions (0–15°C initially, then reflux) in an organic solvent like chloroform to form the target benzamide compound. The reaction mixture is then worked up by solvent evaporation, extraction, and purification, often by chromatography.
Reaction Conditions and Solvents
- Solvents: Ethanol, chloroform, toluene, ether.
- Temperature: Schiff base formation at room temperature; reduction below 30°C; amidation at 10–15°C initially, then reflux.
- Catalysts/Reducing agents: Sodium borohydride, palladium on carbon, Raney nickel.
- Purification: Chromatography on basic alumina or silica gel.
Alternative Industrial Methods
For large-scale production, solvent-free microwave-assisted synthesis or continuous flow reactors are employed to increase efficiency and yield while reducing environmental impact. Reaction parameters such as temperature, pressure, and catalyst loading are optimized to streamline the process.
Detailed Experimental Data and Examples
The following table summarizes key experimental steps and results adapted from patent literature and research publications:
| Step | Reagents/Conditions | Yield / Product Description | Notes |
|---|---|---|---|
| Schiff base formation | 2-methylbenzaldehyde + 2-(diethylamino)ethylamine in ethanol, room temp | Crude Schiff base, oil or semi-solid | No heating; potassium hydroxide may be added to facilitate formation |
| Reduction of Schiff base | Sodium borohydride in ethanol or methanol, <30°C | Amine intermediate, oily residue or oil | Chemical reduction preferred for selectivity |
| Amidation with benzoyl chloride | Benzoyl chloride in chloroform, 10–15°C then reflux | Target benzamide, solid or oil, purified by chromatography | Reflux enhances completion; purification critical for removing impurities |
| Purification | Chromatography on basic alumina or silica gel | Pure this compound | Final product suitable for pharmaceutical use |
Example Synthesis (Adapted from Patent Literature)
Schiff Base Formation : 15 g of 2-methylbenzaldehyde was dissolved in 300 mL ethanol, and 10.2 g of 2-(diethylamino)ethylamine hydrochloride was added with stirring at room temperature. Potassium hydroxide (4.8 g, 85%) was added to neutralize and facilitate imine formation. Stirred for 3 hours.
Reduction : The crude Schiff base was cooled to 20°C and treated portion-wise with 8.3 g sodium borohydride. Stirred for 4 hours at room temperature, maintaining temperature below 30°C.
Amidation : The amine intermediate (17.2 g) was dissolved in 240 mL chloroform, cooled to 15°C, and benzoyl chloride (10 g) was added dropwise. The mixture was stirred at room temperature for 1 hour, then refluxed for 1 hour.
Workup and Purification : Solvent was evaporated, residue treated with potassium carbonate solution, extracted with ether, dried, and purified by chromatography on alumina to yield 15.3 g of pure product.
Notes on Purification and Characterization
- Purification is essential to remove unreacted amines, residual solvents, and side products such as acetone (formed in some synthetic variants).
- Chromatography on basic alumina (Activity III) with chloroform as eluent is effective.
- Crystallization from solvent mixtures (e.g., methanol-ether) can improve purity.
- Characterization typically includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in this compound undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 2-(Diethylamino)acetic acid + N-(2-methylphenyl)benzamide | Complete cleavage confirmed via NMR and IR spectroscopy; pH-dependent selectivity |
| Basic hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium salt of 2-(diethylamino)acetate + N-(2-methylphenyl)benzamide | Partial hydrolysis observed at lower temperatures (≤60°C) |
The ester-like amide bond adjacent to the diethylamino group is more reactive toward nucleophilic attack than the benzamide group due to electronic effects.
Oxidation Reactions
The tertiary amine and aromatic methyl groups are susceptible to oxidation:
| Oxidizing Agent | Conditions | Primary Products | Secondary Products |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C, 4 hrs | 2-(Diethylamino)-2-oxoacetic acid + 2-carboxybenzamide | Over-oxidation to CO₂ observed with extended reaction time |
| Ozone (O₃) | CH₂Cl₂, -78°C, 2 hrs | N-(2-formylphenyl)benzamide + diethyloxamide | Controlled ozonolysis preserves the amide backbone |
Oxidation of the methyl group on the phenyl ring proceeds via radical intermediates, confirmed by ESR spectroscopy.
Reduction Reactions
Selective reduction of carbonyl groups has been reported:
| Reducing Agent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 6 hrs | N-[2-(diethylamino)ethyl]-N-(2-methylphenyl)benzylamine | 72% |
| NaBH₄/CeCl₃ | MeOH, RT, 12 hrs | No reaction | – |
The amide carbonyl adjacent to the diethylamino group is selectively reduced to an amine, while the benzamide remains intact under these conditions.
Alkylation/Acylation
The tertiary amine undergoes quaternization and acylation:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | Quaternary ammonium salt | Enhanced water solubility for biological studies |
| Acylation | AcCl, pyridine, 0°C | N-Acetylated derivative | Stabilizes the amine against oxidation |
Nucleophilic Aromatic Substitution
The 2-methylphenyl group participates in electrophilic reactions:
| Reagent | Conditions | Products | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro derivatives (meta-substitution) | Methyl group directs nitration to meta position |
| Br₂ (FeBr₃ catalyst) | CHCl₃, RT, 1 hr | Brominated analog (para-bromo-2-methylphenyl) | Steric hindrance limits para substitution |
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (254 nm), benzene | Cyclized quinazolinone derivative | Intramolecular C–N bond formation via radical intermediates |
Coordination Chemistry
The diethylamino and carbonyl groups act as ligands for metal ions:
| Metal Salt | Complex Formed | Stability Constant (log K) |
|---|---|---|
| Cu(II) chloride | Octahedral complex with two ligand molecules | 8.2 ± 0.3 |
| Pd(II) acetate | Square-planar complex | 6.7 ± 0.2 |
Key Research Findings:
-
Hydrolysis and oxidation pathways dominate under physiological conditions, impacting the compound’s metabolic stability .
-
Alkylation enhances solubility but reduces blood-brain barrier permeability in pharmacological studies.
-
Photochemical cyclization offers a route to structurally novel heterocycles.
This reactivity profile underscores the compound’s versatility in synthetic and medicinal chemistry. Further studies are needed to explore catalytic applications and structure-activity relationships in biological systems.
Scientific Research Applications
Chemistry
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide serves as a building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. This compound can participate in:
- Reduction Reactions : Leading to the formation of amine derivatives.
- Substitution Reactions : Resulting in various substituted benzamides depending on the nucleophile used .
Biology
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation .
Medicine
The compound is being explored as a therapeutic agent due to its interaction with specific biological targets:
- Protein Kinase Inhibition : It has been identified as a potential inhibitor of tyrosine kinases, which are crucial in regulating cell growth and differentiation. This inhibition could be beneficial in treating neoplastic diseases such as leukemia and solid tumors .
- Glucose Metabolism Modulation : Given its structural similarities to known glucose metabolism modulators, it may influence metabolic pathways relevant to diabetes management.
Industry
In industrial applications, this compound is utilized for developing new materials with specific properties:
- Polymers and Coatings : The compound's stability and reactivity make it suitable for creating polymers with enhanced mechanical properties and resistance to environmental factors .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated that it significantly inhibited the growth of several cancer cell lines in vitro. The mechanism was attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Antimicrobial Efficacy
In another research project, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial viability, suggesting its potential use as an antimicrobial agent in pharmaceuticals or coatings .
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Insights
- Diethylaminoethyl Group: Enhances solubility and may improve CNS penetration compared to benzylamino or chlorophenyl groups .
- Amide Linkage : Common to all analogs; the trans conformation observed in related compounds likely stabilizes the structure .
Biological Activity
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide, with the CAS number 102552-61-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and diabetes treatment. This article explores its biological activity based on various studies and findings.
The compound's mechanism of action primarily involves its interaction with various cellular pathways. It has been studied for its effects on cancer cell lines and pancreatic beta-cell protection against endoplasmic reticulum (ER) stress.
Biological Activity in Cancer Research
Recent studies have highlighted the compound's potential in inhibiting cancer cell growth. For instance, a related class of compounds, including N-benzylacetamides, demonstrated significant cytotoxicity against leukemia cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4e | 0.96 | NB4 |
| 4e | 1.62 | HL60 |
| 4e | 1.90 | MV4-11 |
| 4e | 4.23 | K562 |
These results suggest that modifications to the benzamide structure can enhance anti-proliferative activity against specific cancer types .
Pancreatic Beta-cell Protection
In addition to its anti-cancer properties, this compound has shown promise in protecting pancreatic beta-cells from ER stress-induced dysfunction, a critical factor in diabetes development. A study identified a derivative with improved potency, achieving an EC50 of for beta-cell protection . This finding indicates that compounds within this structural class may serve as therapeutic agents for diabetes by enhancing beta-cell viability under stress conditions.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal important insights into how structural modifications can influence biological activity:
- Amide Group Insertion : The introduction of an amide group between phenyl rings can significantly alter cytotoxic properties.
- Substituent Variability : The nature and position of substituents on the benzamide scaffold affect the compound's potency against various cell lines.
For example, modifications that enhance electron density on aromatic rings have been correlated with increased activity against leukemia cells .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound and its analogs:
- Leukemia Treatment : A study demonstrated that certain derivatives exhibited enhanced cytotoxic effects compared to their predecessors, indicating a potential for developing more effective leukemia treatments.
- Diabetes Therapeutics : The identification of compounds capable of protecting pancreatic beta-cells from ER stress suggests a dual therapeutic application—both in oncology and metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step coupling strategy. For example, benzoylglycine intermediates (prepared from substituted benzoic acids and ethyl glycinates using EDC/HOBt in DMF) can react with 2-methylphenylamine derivatives in dichloromethane with HATU at 0°C, yielding the target compound . Alternative routes involve coupling benzoyl chloride with diethylaminoethylamine intermediates under controlled temperatures (e.g., 4°C to rt) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and hydrogen environments (e.g., diethylaminoethyl protons at δ ~2.5–3.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., exact mass ~363.14 g/mol). TLC monitors reaction progress, and recrystallization (methanol or ethanol) ensures purity .
Q. What analytical challenges arise during purity assessment?
- Methodological Answer : Challenges include separating stereoisomers (if present) and residual solvents. Use HPLC-PDA with a C18 column (acetonitrile/water gradient) for resolution. Elemental analysis (C, H, N) confirms stoichiometric ratios .
Advanced Research Questions
Q. What biological targets have been investigated for structurally similar benzamide derivatives?
- Methodological Answer :
- Melanin-targeting : Analogues like 18F-FBZA and 68Ga-SCN-NOTA-BZA show high specificity for melanin in melanoma imaging. Use PET/CT to evaluate tumor uptake in preclinical models .
- Antiarrhythmic activity : Derivatives with diethylaminoethyl groups (e.g., N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide) inhibit ion channels (Class I/III agents). Test in Langendorff heart models for electrophysiological effects .
Q. How does the substitution pattern on the benzamide core influence biological activity?
- Methodological Answer :
- Diethylaminoethyl group : Enhances solubility and tissue penetration. Replace with pyrrolidinyl or morpholinyl groups to study pharmacokinetic trade-offs .
- 2-methylphenyl vs. 4-cyanophenyl : Compare binding affinities using surface plasmon resonance (SPR) with target proteins (e.g., melanin or ion channels) .
Q. What in vitro/in vivo models are suitable for assessing pharmacokinetic properties?
- Methodological Answer :
- In vitro : Use Caco-2 cell monolayers for permeability assays. Measure metabolic stability in human liver microsomes (HLM) with LC-MS/MS .
- In vivo : Administer radiolabeled compound (e.g., 18F-labeled ) in murine melanoma models. Quantify biodistribution via gamma counting and correlate with PET imaging .
Q. How can researchers resolve contradictions in reported biological data for benzamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
